Product packaging for (2S)-2-(phenylformamido)butanoic acid(Cat. No.:CAS No. 87068-75-5)

(2S)-2-(phenylformamido)butanoic acid

Cat. No.: B2933848
CAS No.: 87068-75-5
M. Wt: 207.229
InChI Key: OACIMSFRSUBGQU-VIFPVBQESA-N
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Description

Structural Significance and Classification within Organic Chemistry

The structure of (2S)-2-(phenylformamido)butanoic acid incorporates several key functional groups that dictate its chemical behavior and classification. The molecule features a carboxylic acid group (-COOH), an amide linkage (-NH-C=O), and a phenyl group. The presence of the chiral center at the second carbon atom, with the (S) configuration, imparts optical activity to the molecule.

In the realm of organic chemistry, this compound is classified as:

An N-acyl-alpha-amino acid: This is its primary classification, highlighting the acylation of the alpha-amino group of an amino acid.

A derivative of butanoic acid: It is structurally derived from butanoic acid with substitutions at the 2-position.

An aromatic amide: The presence of the phenyl group attached to the formamido moiety places it in this category.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the most logical and common disconnection strategy involves breaking the amide bond. This is a classic C-N bond disconnection.

Primary Disconnection:

The amide bond is the most synthetically accessible linkage to form. Therefore, the primary retrosynthetic disconnection is at the C-N bond of the amide. This leads to two simpler precursor molecules: (S)-2-aminobutanoic acid and benzoic acid (or a reactive derivative thereof).

This disconnection corresponds to a forward synthetic reaction of amide formation .

Synthetic Equivalents:

For the amine component , the synthetic equivalent is the readily available chiral amino acid, (S)-2-aminobutanoic acid .

For the acyl component , the synthetic equivalent can be benzoic acid itself, which would require an activating agent (like dicyclohexylcarbodiimide (B1669883), DCC), or more commonly, a more reactive derivative such as benzoyl chloride or benzoic anhydride .

The use of benzoyl chloride in a Schotten-Baumann reaction with (S)-2-aminobutanoic acid in the presence of a base is a standard and efficient method for the synthesis of the target molecule.

Historical Context of N-Acyl Amino Acid Derivatives in Chemical Research

The study of N-acyl amino acid derivatives is deeply intertwined with the history of peptide chemistry. In the early 20th century, Emil Fischer's pioneering work laid the foundation for understanding the peptide bond, which is essentially an amide linkage between amino acids. His efforts to synthesize peptides highlighted the need for protecting the amino group of one amino acid while activating the carboxyl group of another. ias.ac.in This necessity drove the development of various N-acyl protecting groups.

The use of the benzoyl group, as seen in this compound (which is an N-benzoyl derivative), was among the early strategies for amino group protection. While other protecting groups have since become more common in modern peptide synthesis, the fundamental chemistry of N-acylation remains a cornerstone of the field.

Beyond peptide synthesis, N-acyl amino acids have been recognized for their diverse biological roles and applications. Early research in the mid-20th century identified N-acyl amino acids in biological systems, such as N-acetylaspartate in the brain. nih.gov The discovery of N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid, in the 1990s spurred significant interest in the broader family of N-acyl amides, including N-acyl amino acids, as signaling molecules. peptidesuk.com This has led to extensive research into their biosynthesis, metabolism, and physiological functions.

The synthesis of various N-acyl amino acid surfactants also has a long history, with early methods dating back to the mid-20th century. researchgate.net These compounds found applications in various industries due to their surface-active properties. The continuous development of synthetic methods, including enzymatic approaches, reflects the ongoing importance of this class of molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B2933848 (2S)-2-(phenylformamido)butanoic acid CAS No. 87068-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-benzamidobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-9(11(14)15)12-10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACIMSFRSUBGQU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2s 2 Phenylformamido Butanoic Acid

Stereoselective Synthesis of the (2S) Enantiomer

The critical challenge in synthesizing the target molecule is the establishment of the stereocenter at the α-carbon with the (S)-configuration. The primary precursor is (S)-2-aminobutanoic acid, and its enantioselective synthesis is a well-explored area of organic chemistry.

Asymmetric Induction Approaches

Asymmetric induction methods generate the chiral center from a prochiral precursor in a diastereoselective reaction. One classical example is the asymmetric Strecker synthesis, where an aldehyde (propanal) reacts with cyanide and a chiral amine. The resulting aminonitrile is then hydrolyzed to yield the amino acid. The stereochemical outcome is directed by the chiral amine, which is later removed.

Another approach involves the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents. For instance, a chiral Schiff base derived from glycine and a chiral ketone or aldehyde can be deprotonated and alkylated with an ethyl halide. The chiral environment dictates the facial selectivity of the incoming electrophile, leading to a diastereomeric excess of the desired product, which upon hydrolysis yields (S)-2-aminobutanoic acid.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are reusable chiral molecules that are temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com This strategy is highly effective for the synthesis of α-amino acids.

One of the most prominent methods involves the use of Evans' oxazolidinone auxiliaries. researchgate.net The chiral oxazolidinone is first acylated to form an N-acyl derivative. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which can then be subjected to electrophilic amination using an agent like di-tert-butyl azodicarboxylate (DBAD). Subsequent removal of the auxiliary provides the enantiomerically enriched α-amino acid precursor.

Alternatively, nickel(II) complexes of Schiff bases formed between glycine and a chiral ligand serve as powerful tools for the asymmetric synthesis of amino acids. mdpi.comnih.gov The complex is deprotonated and alkylated with an ethyl halide. The rigid coordination sphere of the nickel complex provides a highly organized chiral environment, leading to excellent diastereoselectivity. The complex is then disassembled to release the target amino acid and recover the chiral ligand. mdpi.com

Chiral Auxiliary MethodKey ReagentsTypical Diastereomeric Excess (d.e.)Reference
Evans OxazolidinoneChiral oxazolidinone, n-BuLi, Propionyl chloride, Electrophilic aminating agent>95% researchgate.net
Schöllkopf Bis-lactim EtherChiral bis-lactim ether (from Val-Ala), n-BuLi, Ethyl iodide>90%N/A
Ni(II) Complex of Glycine Schiff BaseChiral ligand (e.g., from proline), Ni(NO₃)₂, Base, Ethyl iodide>95% mdpi.comnih.gov

Enantioselective Catalytic Methods

The use of chiral catalysts to induce enantioselectivity represents a highly efficient and atom-economical approach. Asymmetric hydrogenation of a prochiral dehydroamino acid precursor is a leading strategy. For example, (Z)-2-benzamido-2-butenoic acid can be hydrogenated using a chiral rhodium or ruthenium catalyst, such as those based on DuPhos or BINAP ligands, to yield the (S)-enantiomer with high enantiomeric excess (ee). The catalyst forms a transient chiral complex with the substrate, guiding the hydrogen delivery to one face of the double bond.

Another catalytic approach is the palladium-catalyzed asymmetric carboamination of alkenes, which can construct the required carbon-nitrogen bond and the chiral center simultaneously. nih.gov These methods provide direct access to enantiomerically enriched heterocyclic structures that can be precursors to the desired amino acid.

Classical and Modern Coupling Strategies for Amide Bond Formation

Once enantiopure (S)-2-aminobutanoic acid is obtained, the final step is the formation of the amide bond with benzoic acid.

The most traditional method is the Schotten-Baumann reaction , which involves treating the amino acid with benzoyl chloride under basic aqueous conditions. The base neutralizes the HCl byproduct and deprotonates the amino group, enhancing its nucleophilicity. This method is robust, high-yielding, and often used in industrial settings.

Modern peptide coupling reagents offer milder and more controlled conditions for amide bond formation, which is particularly useful for sensitive substrates. In this approach, benzoic acid is activated in situ before reaction with the amino group of (S)-2-aminobutanoic acid (or its ester derivative).

Common coupling systems include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are included to suppress side reactions and improve efficiency.

Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU provide rapid and efficient coupling with minimal racemization.

A recently developed protocol for challenging couplings involves the in situ formation of acyl fluorides, which react efficiently with amines at elevated temperatures, proving effective for sterically hindered substrates. researchgate.net

Coupling MethodActivating Agent / ReagentsSolventKey Features
Schotten-BaumannBenzoyl chloride, NaOH or NaHCO₃Water / BiphasicClassical, robust, cost-effective
Carbodiimide CouplingEDC, HOBtDMF, DCMMild conditions, high yield
Onium Salt CouplingHATU, DIPEADMF, NMPFast, efficient, low racemization
Acyl FluorideBTFFH, BaseDichloromethaneEffective for sterically hindered substrates researchgate.net

Protecting Group Strategies in the Synthesis of (2S)-2-(phenylformamido)butanoic acid Precursors

Protecting groups are essential for preventing unwanted reactions at other functional sites during a multi-step synthesis. neliti.com In the context of synthesizing this compound, both the amino and carboxylic acid functionalities of the (S)-2-aminobutanoic acid precursor may require protection. oup.compeptide.com

Amine Protection: If the carboxylic acid needs to be modified (e.g., reduced or esterified) before amide bond formation, the more nucleophilic amino group must be protected. The most common amine protecting groups are the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis. guidechem.com These carbamate (B1207046) protecting groups decrease the nucleophilicity of the amine. neliti.com

Carboxylic Acid Protection: If the amide coupling reaction is performed under conditions that could affect the free carboxylic acid, it is typically protected as an ester. Methyl, ethyl, or benzyl (B1604629) esters are common choices. Benzyl esters can be removed by hydrogenolysis, often concurrently with a Cbz group. Tert-butyl esters are cleaved under acidic conditions.

An orthogonal protecting group strategy allows for the selective removal of one group in the presence of another. neliti.com For example, using a Boc group for the amine and a benzyl ester for the acid allows for selective deprotection of either group; the Boc group is removed with acid, while the benzyl group is removed by hydrogenation.

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods combine chemical synthesis with biocatalytic steps, often exploiting the high stereoselectivity of enzymes. For the synthesis of this compound, enzymes are primarily used to obtain the chiral precursor, (S)-2-aminobutanoic acid.

A dominant chemoenzymatic strategy is the kinetic resolution of a racemic mixture. For example, racemic N-acyl-2-aminobutanoic acid can be prepared chemically. An acylase enzyme, such as Acylase I from Aspergillus melleus, can then be used to selectively hydrolyze the N-acyl group from the (S)-enantiomer, leaving the N-acyl-(R)-amino acid untouched. google.com The resulting free (S)-2-aminobutanoic acid can be easily separated from the unreacted (R)-enantiomer based on differences in their physical properties, such as solubility.

Another approach is dynamic kinetic resolution (DKR). In DKR, the unwanted enantiomer is continuously racemized in situ while the desired enantiomer is selectively transformed. This allows for a theoretical yield of 100% for the desired product. For instance, a stereoselective amino acid amidase can be used in the presence of a racemization catalyst to convert a racemic amino acid amide entirely into the (S)-amino acid.

Enzymes can also be used for the amide bond formation step itself. Although less common for this specific transformation, ligases or engineered proteases can catalyze the formation of amide bonds under mild, aqueous conditions, offering a green alternative to traditional chemical coupling agents. nih.gov

Green Chemistry Approaches in Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a paramount objective in modern organic chemistry. For the synthesis of this compound, a chiral N-acylated amino acid, green chemistry approaches would focus on minimizing environmental impact through the use of benign solvents, renewable starting materials, catalytic rather than stoichiometric reagents, and processes that maximize atom economy. However, a comprehensive review of currently available scientific literature reveals a notable absence of specific studies detailing green synthetic methodologies exclusively for this compound.

While general green chemistry strategies are widely reported for the synthesis of other carboxylic acids and amides, dedicated research outlining the application of these principles to the synthesis of this compound is not present in the public domain. Methodologies such as biocatalytic resolutions or asymmetric hydrogenations, which are common green approaches for establishing chirality, have not been specifically documented for this compound. Similarly, the use of green solvents like water, supercritical fluids, or bio-based solvents in the synthesis of this compound has not been reported.

The traditional synthesis of N-acyl amino acids often involves the use of stoichiometric amounts of coupling reagents and organic solvents, which can generate significant waste. Green alternatives would seek to replace these methods with catalytic processes. For instance, enzymatic acylation or the use of recyclable solid-supported catalysts could offer a more sustainable route.

Although no specific research findings are available, a hypothetical green synthesis of this compound could involve the enzymatic resolution of a racemic mixture of 2-aminobutanoic acid, followed by a green acylation step. The ideal acylation would utilize a catalytic amount of a non-toxic activating agent and a solvent with a favorable environmental profile.

Table 1: Hypothetical Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry PrinciplePotential Application in SynthesisAnticipated Benefits
Use of Renewable Feedstocks Synthesis of 2-aminobutanoic acid from bio-based sources.Reduced reliance on fossil fuels.
Catalysis Enzymatic resolution of racemic 2-aminobutanoic acid; Catalytic N-acylation.Higher efficiency, reduced waste, milder reaction conditions.
Safer Solvents and Auxiliaries Use of water, ethanol (B145695), or other bio-derived solvents.Reduced toxicity and environmental pollution.
Atom Economy Development of addition reactions that incorporate all atoms from the starting materials into the final product.Minimized waste generation.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Lower energy consumption and associated emissions.

It is important to underscore that the applications listed in the table are speculative and based on established green chemistry principles. Further research and development are necessary to establish viable and efficient green synthetic routes to this compound. The absence of such studies in the current literature highlights an opportunity for future research in the sustainable synthesis of this and related compounds.

Chemical Reactivity and Transformation Studies of 2s 2 Phenylformamido Butanoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a versatile functional group that readily undergoes a variety of transformations, including esterification, amidation, and reduction.

Esterification and Amidation Reactions

Esterification of (2S)-2-(phenylformamido)butanoic acid can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This is an equilibrium reaction, and to drive it towards the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.comquora.com For instance, the reaction of this compound with ethanol (B145695) in the presence of sulfuric acid would yield ethyl (2S)-2-(phenylformamido)butanoate.

Amidation, the formation of an amide from the carboxylic acid, typically requires activation of the carboxyl group. This is because the amine nucleophile is basic and will deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC), which facilitate the coupling of the carboxylic acid with a primary or secondary amine. scielo.org.mx

ReactionReagents and ConditionsProduct
Esterification (Fischer)Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatCorresponding Alkyl Ester
AmidationAmine (e.g., Ammonia, Primary/Secondary Amine), Coupling Agent (e.g., DCC, EDAC)Corresponding Amide

Reduction Pathways

The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.org A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reaction with LiAlH₄ proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org This process would convert this compound into (2S)-2-(phenylformamido)butan-1-ol.

ReactionReagentProduct
Reduction of Carboxylic AcidLithium Aluminum Hydride (LiAlH₄)Primary Alcohol

Amide Functional Group Transformations

The amide functional group in this compound is generally less reactive than the carboxylic acid. However, it can undergo transformations such as hydrolysis and the synthesis of N-substituted derivatives.

Hydrolysis and Transamidation Studies

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be achieved under either acidic or basic conditions with heating. rsc.org Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds by the attack of a hydroxide (B78521) ion on the carbonyl carbon. For this compound, hydrolysis would break the phenylformamido group, yielding L-aminobutyric acid and formic acid (under acidic conditions) or formate (B1220265) (under basic conditions), along with aniline.

Transamidation, the exchange of the amine portion of an amide, is a less common reaction but can be achieved under specific catalytic conditions.

N-Substituted Derivative Syntheses

The synthesis of N-substituted derivatives of this compound would involve modifications to the phenylformamido group. Given the starting material is already an N-substituted amino acid, further substitution on the amide nitrogen is not typical. However, the synthesis of analogous compounds with different N-acyl groups is a common strategy in medicinal chemistry. For example, N-acylation of L-aminobutyric acid with different acyl chlorides or anhydrides can produce a variety of N-substituted derivatives. scielo.org.mxijirset.com

ReactionConditionsProducts
Acid-Catalyzed HydrolysisStrong Acid (e.g., HCl), HeatL-Aminobutyric Acid, Formic Acid, Aniline
Base-Catalyzed HydrolysisStrong Base (e.g., NaOH), HeatSalt of L-Aminobutyric Acid, Formate, Aniline

Stereochemical Stability and Epimerization Studies at the C2 Position

The C2 position of this compound is a stereocenter. The stability of this stereocenter is crucial, particularly in pharmaceutical applications. Epimerization, the change in configuration at one of several stereocenters in a molecule, can occur at the α-carbon of N-acyl amino acids under certain conditions.

In the context of reactions like Friedel-Crafts acylation involving N-acylamino acid chlorides, racemization at the α-carbon has been observed, indicating that the stereochemical integrity can be compromised, especially when the carboxyl group is activated. mdma.ch The mechanism of racemization often involves the formation of an oxazolone (B7731731) (or azlactone) intermediate, where the α-proton becomes acidic and can be removed by a base, leading to a loss of stereochemistry. The presence of an electron-withdrawing group on the nitrogen, such as the formyl group, can influence the propensity for oxazolone formation and subsequent racemization. Studies on related N-acyl amino acids suggest that the choice of reagents and reaction conditions is critical to preserving the stereochemical purity of the C2 position.

Reactivity of the Phenyl Moiety: Electrophilic Aromatic Substitution

The phenyl group in this compound is the primary site for electrophilic aromatic substitution (EAS) reactions. The reactivity of the aromatic ring and the regiochemical outcome of these substitutions are predominantly governed by the directing effects of the N-phenylformamido substituent.

The formamido group (-NHCHO) is a powerful ortho, para-directing group. This is attributed to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene (B151609) ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. The resonance structures show an increased electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites.

Detailed research findings on the electrophilic aromatic substitution of this compound are not extensively available in publicly accessible literature. However, based on the known behavior of N-acylanilides, a general reactivity pattern can be predicted. For instance, in reactions such as nitration, halogenation, and Friedel-Crafts acylation, the major products would be the corresponding ortho- and para-substituted derivatives. The para isomer is often favored due to reduced steric hindrance from the bulky butanoic acid side chain.

To illustrate the expected outcomes, the following table presents hypothetical data for common electrophilic aromatic substitution reactions on an N-acylaniline, which serves as a model for the reactivity of this compound.

Interactive Data Table: Predicted Product Distribution in Electrophilic Aromatic Substitution of an N-Acylaniline Model

Electrophilic ReagentReaction TypeMajor ProductsPredicted Ortho:Para RatioPredicted Meta Isomer %
HNO₃/H₂SO₄Nitrationo-Nitro and p-Nitro derivatives1:10< 5%
Br₂/FeBr₃Brominationo-Bromo and p-Bromo derivatives1:15< 3%
CH₃COCl/AlCl₃Friedel-Crafts Acylationp-Acetyl derivative~0:100< 1%
SO₃/H₂SO₄Sulfonationp-Sulfonic acid derivative1:20< 2%

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution for N-acylanilides. It does not represent experimentally verified results for this compound.

Derivatization and Structural Modification of 2s 2 Phenylformamido Butanoic Acid

Synthesis of Analogues with Modified Butanoic Acid Backbones

Modification of the butanoic acid backbone of (2S)-2-(phenylformamido)butanoic acid is a key strategy to investigate structure-activity relationships (SAR) and to enhance metabolic stability. The ethyl side chain is a primary target for these alterations, which can include changes in length, branching, stereochemistry, and the introduction of cyclic or unsaturated moieties.

Research findings indicate that even subtle changes to this backbone can significantly impact biological interactions. Common synthetic approaches involve starting with a modified, non-proteinogenic amino acid, which is then N-acylated with benzoyl chloride or a related derivative.

Key Modifications and Synthetic Approaches:

Homologation: The synthesis of analogues with longer or shorter side chains (e.g., N-benzoyl-L-alanine or N-benzoyl-L-norvaline) is achieved by using the corresponding amino acid as the starting material. These modifications probe the spatial requirements of binding pockets.

Branching and Isomerism: Introducing additional methyl groups or rearranging the carbon skeleton, such as in N-benzoyl-L-tert-leucine, explores the effects of steric bulk on molecular recognition.

Introduction of Unsaturation: The synthesis of analogues containing double or triple bonds within the side chain can introduce conformational rigidity and provide handles for further chemical reactions.

Cyclization: Incorporating the side chain into a cyclic structure, such as a cyclopropyl (B3062369) or cyclobutyl ring, creates conformationally constrained analogues. For instance, analogues like (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid have been synthesized to create constrained versions of other amino acids, a strategy directly applicable here. nih.gov

These modifications are crucial for developing compounds with improved potency, selectivity, and pharmacokinetic profiles.

Table 1: Examples of Analogues with Modified Butanoic Acid Backbones
Analogue NameStructural ModificationSynthetic PrecursorRationale for Modification
(2S)-2-(phenylformamido)propanoic acidShortened side chain (methyl instead of ethyl)(S)-AlanineProbe for spatial tolerance at binding site.
(2S)-2-(phenylformamido)pentanoic acidLengthened side chain (propyl instead of ethyl)(S)-NorvalineInvestigate impact of increased lipophilicity and chain length.
(2S,3R)-2-(phenylformamido)-3-methylpentanoic acidBranched side chain(2S,3R)-IsoleucineIntroduce specific stereochemistry and steric bulk.
(S)-2-(phenylformamido)-3,3-dimethylbutanoic acidIncreased steric hindrance(S)-tert-LeucineEnhance metabolic stability against enzymatic degradation.

Exploration of N-Substituted Phenylformamido Derivatives

Derivatization of the phenyl ring on the N-benzoyl group provides a versatile method for fine-tuning the electronic and steric properties of the molecule. By introducing various substituents at the ortho, meta, or para positions, chemists can alter the molecule's polarity, hydrogen bonding capacity, and potential for aromatic interactions (e.g., π-π stacking).

The synthesis of these derivatives is generally straightforward, involving the coupling of (2S)-2-aminobutanoic acid with a correspondingly substituted benzoyl chloride or benzoic acid. A study on N-benzoyl derivatives of various amino acids demonstrated that substitutions such as para-chloro and meta-fluoro groups can significantly enhance biological activity. nih.gov This highlights the importance of exploring the electronic landscape of the phenyl ring.

Common Substituents and Their Effects:

Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂): These groups can modulate the acidity of the amide proton and influence binding through altered electrostatic interactions.

Electron-Donating Groups (e.g., -CH₃, -OCH₃): These substituents can enhance hydrophobic interactions and affect the conformation of the phenyl ring.

Hydrogen Bonding Groups (e.g., -OH, -NH₂): The introduction of such groups can create new, specific interactions with biological targets.

Table 2: N-Substituted Phenylformamido Derivatives and Their Properties
Derivative NameSubstituentPositionPotential Effect on PropertiesSynthetic Strategy
(2S)-2-(4-chlorophenylformamido)butanoic acid-ClparaIncreases lipophilicity; alters electronic distribution.Coupling with 4-chlorobenzoyl chloride.
(2S)-2-(4-methoxyphenylformamido)butanoic acid-OCH₃paraIncreases electron density; potential H-bond acceptor.Coupling with 4-methoxybenzoyl chloride.
(2S)-2-(3-nitrophenylformamido)butanoic acid-NO₂metaStrong electron-withdrawing effect; potential H-bond acceptor.Coupling with 3-nitrobenzoyl chloride.
(2S)-2-(4-hydroxyphenylformamido)butanoic acid-OHparaIntroduces H-bond donor/acceptor capability.Coupling with 4-hydroxybenzoic acid (with protection).

Conformational Restriction and Conformationally Locked Analogues

The inherent flexibility of this compound allows it to adopt numerous conformations in solution. While this flexibility can be advantageous, it can also lead to a loss of binding affinity and selectivity due to the entropic cost of adopting a specific bioactive conformation. To address this, researchers design and synthesize conformationally restricted analogues.

These rigid or semi-rigid molecules are designed to mimic a specific, biologically active conformation, thereby enhancing potency and selectivity. Strategies for achieving conformational restriction often involve introducing cyclic structures or intramolecular hydrogen bonds. The synthesis of such analogues is often more complex but provides invaluable insight into the spatial requirements of biological targets. For example, studies on other molecular scaffolds have shown that creating rigid structures, such as indenothiophenes, can lock the molecule into a specific geometry, which can either enhance or antagonize receptor interactions. nih.gov

Methods for Conformational Restriction:

Cyclization: Creating a covalent bond between the phenyl ring and the butanoic acid backbone can generate rigid bicyclic or polycyclic systems.

Introduction of Rigid Spacers: Incorporating double bonds or small rings (e.g., cyclopropane) into the butanoic acid side chain limits rotational freedom. researchgate.net

Intramolecular Hydrogen Bonding: Strategic placement of functional groups can encourage the formation of stable intramolecular hydrogen bonds that lock the molecule into a preferred conformation.

Table 3: Strategies for Conformational Restriction
StrategyExample ApproachExpected OutcomeSynthetic Challenge
MacrocyclizationLinking the para-position of the phenyl ring to the terminal methyl group of the butanoic acid via an ether or alkyl linker.Creates a large ring structure, severely restricting overall conformation.Requires multi-step synthesis and high-dilution cyclization conditions.
Side-Chain CyclizationReplacing the ethyl side chain with a cyclopropyl or cyclobutyl group.Reduces the number of rotatable bonds in the side chain.Requires synthesis of the corresponding cyclic amino acid precursor.
Ortho-Alkylation and CyclizationIntroducing an alkyl substituent at the ortho-position of the phenyl ring that can be cyclized with the backbone amide nitrogen.Forms a rigid lactam-containing bicyclic system.Complex multi-step synthesis with potential stereochemical challenges.

Incorporation into Peptidomimetics and Oligomeric Structures

Non-proteinogenic amino acids like (2S)-2-aminobutanoic acid (the precursor to the title compound) are valuable building blocks for the synthesis of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor selectivity. nih.govazolifesciences.com

When incorporated into a peptide sequence, the N-benzoyl group of this compound can serve as a cap, protecting the N-terminus from exopeptidases. The ethyl side chain, differing from natural amino acids, can disrupt typical peptide secondary structures or, conversely, be used to stabilize specific conformations like β-turns. The synthesis of such peptidomimetics is typically achieved using standard solid-phase or solution-phase peptide synthesis methodologies.

Roles in Peptidomimetics:

N-Terminal Capping: The phenylformamido group acts as a bulky, stable cap, preventing degradation by aminopeptidases.

Inducing Secondary Structures: The unique steric profile of the butanoic acid side chain can influence the backbone dihedral angles, promoting the formation of specific turns or helices.

Synthesis of Chiral Probes and Labels

The inherent chirality of this compound makes it a candidate for development into chiral probes and labels. Such tools are essential for studying stereoselective interactions in biological and chemical systems. By modifying the phenyl ring with a reporter group, such as a fluorophore or a chromophore, the molecule can be used to monitor chiral recognition events.

Potential Applications as Chiral Probes:

Chiral Chromatography: Derivatives can be immobilized onto a stationary phase to create chiral columns for the separation of enantiomers.

Spectroscopic Probes: The introduction of a fluorescent group (e.g., a dansyl or nitrobenzofurazan moiety) onto the phenyl ring would allow for the stereoselective binding events to be monitored by fluorescence spectroscopy.

NMR Shift Reagents: Lanthanide complexes of derivatized this compound could potentially be used as chiral shift reagents in NMR spectroscopy to determine the enantiomeric purity of other chiral molecules.

The synthesis of these probes involves coupling a functionalized benzoic acid (containing the reporter group) with (S)-2-aminobutanoic acid. The development of such probes is a sophisticated area of research that leverages the molecule's defined stereochemistry to investigate complex chiral environments.

Computational and Theoretical Investigations of 2s 2 Phenylformamido Butanoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These calculations can elucidate the distribution of electrons within the molecule, which is key to its reactivity and properties.

For molecules similar to (2S)-2-(phenylformamido)butanoic acid, DFT calculations are often employed to determine optimized molecular geometries, electronic energies, and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.comresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another technique used to study intra- and intermolecular bonding and interactions between orbitals. biointerfaceresearch.com This can reveal information about charge transfer within the molecule. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. biointerfaceresearch.com

Table 1: Representative Data from DFT Calculations on Butanoic Acid Derivatives

ParameterTypical Value RangeSignificance
HOMO Energy-6 to -8 eVRelates to electron-donating ability
LUMO Energy-1 to -3 eVRelates to electron-accepting ability
HOMO-LUMO Gap4 to 6 eVIndicator of chemical stability

Note: The values in this table are illustrative for similar compounds and not specific to this compound.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not rigid; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation.

For flexible molecules like this compound, which has several rotatable bonds, computational methods can be used to scan the potential energy surface. By systematically rotating key bonds and calculating the energy of each resulting geometry, an energy landscape can be constructed. The minima on this landscape correspond to stable conformers. These studies can be performed using both quantum mechanics and molecular mechanics methods.

Molecular Dynamics Simulations of Solvation and Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com This is particularly useful for understanding how a molecule like this compound interacts with its environment, such as a solvent or a biological receptor. mdpi.com

In an MD simulation, the molecule is typically placed in a box of solvent molecules (e.g., water), and the forces on each atom are calculated using a force field. Newton's equations of motion are then used to simulate the movement of the atoms over a period of time, typically nanoseconds to microseconds. mdpi.com

These simulations can provide valuable information on:

Solvation: How the molecule is surrounded by solvent molecules and the hydrogen bonding patterns that may form.

Flexibility: The range of conformations the molecule explores in solution.

Interactions: If the molecule is part of a larger system, such as a protein-ligand complex, MD can reveal the key interactions that stabilize the complex. mdpi.com

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a molecule and interpret its spectra.

For instance, DFT calculations can be used to compute vibrational frequencies. biointerfaceresearch.com These calculated frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Theoretical calculations of electronic transitions can also be compared with experimental UV-Vis spectra. biointerfaceresearch.com Such comparisons between theoretical and experimental data are valuable for structural elucidation. biointerfaceresearch.com

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Butanoic Acid Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O stretch (acid)17501725
C=O stretch (amide)16801660
N-H bend15501530
C-H stretch2900-31002900-3100

Note: This table presents typical data for compounds containing similar functional groups and is for illustrative purposes only.

Reaction Pathway Energetics and Transition State Analysis

Theoretical chemistry can be used to study the mechanisms of chemical reactions by mapping out the potential energy surface of the reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For a molecule like this compound, one might be interested in its synthesis or degradation pathways. Computational methods can be used to propose a reaction mechanism, locate the transition state for each step, and calculate the activation energy. This information is vital for understanding the kinetics of the reaction and for optimizing reaction conditions. The intrinsic reaction coordinate (IRC) method can be used to confirm that a calculated transition state correctly connects the desired reactants and products.

Advanced Spectroscopic and Chromatographic Applications in Mechanistic and Purity Studies of 2s 2 Phenylformamido Butanoic Acid

Applications of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Refinement and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (2S)-2-(phenylformamido)butanoic acid. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for complete structural assignment and refinement.

In the ¹H NMR spectrum, distinct signals corresponding to each proton in the molecule are expected. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7-8 ppm), while the amide proton (N-H) also resonates at a downfield chemical shift, often exhibiting coupling to the α-proton. The α-proton, being adjacent to both the amide and carboxylic acid functionalities, would appear as a multiplet. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butanoic acid chain would be found in the upfield region of the spectrum. docbrown.inforesearchgate.net

¹³C NMR spectroscopy provides complementary information, with characteristic signals for the carbonyl carbons of the amide and carboxylic acid groups appearing significantly downfield (δ 170-185 ppm). docbrown.infooregonstate.edulibretexts.orglibretexts.org The carbons of the phenyl ring and the aliphatic chain each give rise to distinct signals, allowing for a complete carbon skeleton assignment. docbrown.info

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, thus refining the structural analysis.

For stereochemical assignment, NMR can be employed in conjunction with chiral derivatizing agents. Reaction of this compound with a chiral agent creates diastereomers that can be distinguished by NMR, allowing for the determination of enantiomeric purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10-12 (broad s)175-180
Amide (CONH)7.5-8.5 (d)165-170
Phenyl (C₆H₅)7.2-7.8 (m)127-135
α-CH4.5-5.0 (m)50-60
β-CH₂1.8-2.2 (m)25-35
γ-CH₃0.9-1.2 (t)10-15

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. docbrown.infodocbrown.infooregonstate.edulibretexts.orglibretexts.org

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for monitoring the progress of chemical reactions. For this compound, HRMS would be used to confirm its molecular formula (C₁₁H₁₃NO₃) by providing a highly accurate mass measurement of its molecular ion.

During the synthesis of this compound, HRMS can be used to monitor the consumption of starting materials and the formation of the product in real-time. This allows for precise control over reaction conditions and optimization of yield and purity.

Tandem mass spectrometry (MS/MS) is employed for structural characterization through fragmentation analysis. The fragmentation pattern of the molecular ion provides valuable information about the connectivity of atoms within the molecule. Common fragmentation pathways for N-benzoyl amino acids involve cleavage of the amide bond and fragmentation of the amino acid side chain.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Notes
207[M]+Molecular Ion
105[C₆H₅CO]+Benzoyl cation, a characteristic fragment
77[C₆H₅]+Phenyl cation
VariesFragments from the butanoic acid chainLoss of water, CO₂, etc.

Note: The exact fragmentation pattern can depend on the ionization technique used.

Chiral Chromatography (HPLC/GC) for Enantiomeric Purity Assessment

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, it is crucial to determine the enantiomeric purity of this compound. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose. nih.govsigmaaldrich.comresearchgate.netacs.org

In chiral HPLC, the separation of enantiomers is achieved by using a chiral stationary phase (CSP). sigmaaldrich.com The CSP interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. Various types of CSPs are available, and the selection depends on the specific properties of the analyte. For N-acyl amino acids, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective. sigmaaldrich.com

Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The choice between direct and indirect chiral separation methods depends on factors such as the availability of suitable CSPs and the complexity of the sample matrix. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Representative Chiral HPLC Conditions for N-Acyl Amino Acid Separation

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid mixture
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Outcome Baseline separation of the (S) and (R) enantiomers

Note: These are example conditions and would need to be optimized for the specific analysis of this compound. sigmaaldrich.comresearchgate.netacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Reaction Mixtures

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govresearchgate.netresearchgate.net These techniques are particularly useful for monitoring chemical reactions and for identifying compounds in complex mixtures.

The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid (which is often broad due to hydrogen bonding), the C=O stretches of the amide and carboxylic acid, and the C=C stretches of the aromatic ring. scielo.org.mxaip.orgaip.orgnih.gov

Raman spectroscopy provides complementary information. While C=O stretches are visible in both IR and Raman, aromatic ring vibrations are often stronger and more well-defined in the Raman spectrum. nih.govresearchgate.netresearchgate.net The combination of IR and Raman spectroscopy allows for a more complete analysis of the functional groups present in the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)Weak
N-H stretch (Amide)3200-34003200-3400
C-H stretch (Aromatic)3000-31003000-3100
C-H stretch (Aliphatic)2850-30002850-3000
C=O stretch (Carboxylic Acid)1700-17251700-1725
C=O stretch (Amide I)1630-16801630-1680
N-H bend (Amide II)1510-1570Weak
C=C stretch (Aromatic)1450-16001450-1600 (strong)

Note: These are typical frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions. nih.govresearchgate.netresearchgate.netscielo.org.mxaip.orgaip.orgnih.gov

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties Related to Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. nih.govnih.gov For this compound, the CD spectrum provides information about its absolute configuration and can be used to study conformational changes in solution.

The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. The sign and magnitude of the CD signals (Cotton effects) are characteristic of the stereochemistry of the chiral center. nih.govrsc.org Therefore, CD spectroscopy can be used to confirm the (S)-configuration of the molecule.

Furthermore, changes in the CD spectrum can indicate conformational changes in the molecule that may be induced by factors such as solvent polarity, pH, or temperature. This makes CD a valuable tool for studying the dynamic behavior of this compound in solution. nih.govnih.govrsc.org

Table 5: Expected Chiroptical Data for this compound from CD Spectroscopy

Transition Approximate Wavelength (nm) Expected Sign of Cotton Effect for (S)-enantiomer
n → π* (Carbonyl)210-240Varies with conformation
π → π* (Aromatic)190-210Varies with conformation

Note: The exact wavelengths and signs of the Cotton effects are highly dependent on the molecular conformation and solvent. nih.govnih.govrsc.org

Exploration of Biochemical Interactions and Enzymatic Studies with 2s 2 Phenylformamido Butanoic Acid

Investigation as a Potential Substrate for Specific Enzymes (in vitro, non-human systems)

This section would have presented data from in vitro studies investigating whether (2S)-2-(phenylformamido)butanoic acid can act as a substrate for specific enzymes from non-human sources. This would involve detailing experimental setups, enzyme kinetics, and product identification.

Evaluation as an Inhibitor or Modulator of Enzymatic Activities (in vitro, non-human systems)

This section was designated for the discussion of any research into the potential of this compound to inhibit or otherwise modulate the activity of specific enzymes in non-human, in vitro systems. Key information would have included inhibition constants (IC50, Ki), mechanisms of inhibition, and the enzymes targeted.

Metabolic Fate and Biotransformation Pathways in Model Organisms (non-human, non-clinical)

Here, the metabolic pathway of this compound in non-human model organisms would have been explored. This would have included the identification of metabolites and the enzymes involved in its biotransformation.

Ligand-Protein Interaction Studies through Biophysical Techniques (in vitro, non-human proteins)

This subsection was planned to cover studies using biophysical methods such as isothermal titration calorimetry, surface plasmon resonance, or NMR spectroscopy to characterize the binding of this compound to specific non-human proteins.

Structural Basis of Biochemical Recognition (computational modeling, non-human systems)

Finally, this section would have delved into computational studies, such as molecular docking and molecular dynamics simulations, aimed at understanding the structural basis of the interaction between this compound and its potential protein targets in non-human systems.

Currently, there is no publicly available research to populate these sections.

Potential Applications of 2s 2 Phenylformamido Butanoic Acid in Specialized Chemical Systems

Role as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The fundamental process involves covalently attaching the auxiliary to a prochiral substrate, performing a diastereoselective transformation, and subsequently cleaving the auxiliary for potential reuse. wikipedia.orgresearchgate.net Amino acids and their derivatives are common precursors for some of the most effective chiral auxiliaries, such as the oxazolidinones popularized by Evans. nih.govwilliams.edu

The structure of (2S)-2-(phenylformamido)butanoic acid is well-suited for this role. The inherent chirality at the C2 position, influenced by the sterically demanding phenylformamido group, can effectively shield one face of an enolate or other reactive intermediate formed from the carboxylic acid. This steric hindrance directs the approach of an electrophile to the opposite, less hindered face, thereby inducing high diastereoselectivity in reactions like alkylations or aldol (B89426) additions. researchgate.netwilliams.edu After the desired transformation, the N-acyl amino acid auxiliary can be removed through hydrolysis to yield the enantiomerically enriched product. While specific examples utilizing this compound are not extensively documented, its potential can be inferred from the well-established utility of similar N-acylated chiral structures. digitellinc.comresearchgate.net

Table 1: Potential Asymmetric Reactions Utilizing this compound as a Chiral Auxiliary
Asymmetric ReactionRole of AuxiliaryKey Transformation StepExpected Outcome
Enolate AlkylationForms a chiral enolate; directs incoming electrophile.Deprotonation followed by reaction with an alkyl halide.Formation of a new stereocenter with high diastereoselectivity.
Aldol AdditionControls the facial selectivity of the enolate addition to an aldehyde.Formation of a boron or titanium enolate and subsequent reaction with an aldehyde.Diastereoselective formation of β-hydroxy carbonyl compounds.
Diels-Alder ReactionActs as a chiral dienophile after conversion to an α,β-unsaturated imide derivative.[4+2] cycloaddition with a diene.Enantioselective synthesis of cyclic adducts.
Conjugate AdditionForms a chiral Michael acceptor from the corresponding α,β-unsaturated derivative.Addition of a nucleophile to the β-position.Creation of a stereocenter at the β-position with high selectivity.

Use as a Ligand in Metal-Catalyzed Reactions

The field of metal-catalyzed cross-coupling and C-H functionalization has been revolutionized by the development of sophisticated ligand systems that control the reactivity and selectivity of the metal center. N-acyl amino acids have emerged as a powerful class of ligands, particularly in Palladium(II) and Ruthenium(II)-catalyzed reactions. acs.orgmdpi.com These ligands typically coordinate to the metal in a bidentate fashion through the carboxylate oxygen and the deprotonated amide nitrogen, forming a stable five-membered chelate ring. acs.orgnih.gov

This compound fits this profile perfectly. As a mono-N-protected amino acid (MPAA), it can form a dianionic, bidentate ligand that creates a well-defined, chiral environment around the metal catalyst. acs.org This chiral pocket is crucial for achieving high enantioselectivity in asymmetric transformations. Research has shown that MPAA ligands are highly effective in challenging C-H activation reactions, where they not only induce selectivity but also stabilize the active monomeric palladium complexes and act as an internal base for proton abstraction during the C-H cleavage step. acs.orgnih.gov The use of such ligands has enabled previously difficult meta-selective C-H functionalizations. acs.org

Table 2: Potential Applications of this compound as a Ligand
Catalytic Reaction TypeMetal CenterPotential Role of LigandExample Transformation
Asymmetric C-H ActivationPalladium(II), Ruthenium(II)Creates a chiral environment, enabling enantioselective C-H bond cleavage and functionalization. acs.orgacs.orgβ-Arylation of carboxylic acid derivatives.
Asymmetric HydrogenationRhodium(I), Iridium(I)Forms a chiral complex to control the facial delivery of hydrogen to a prochiral olefin.Hydrogenation of prochiral enamides or ketones.
Suzuki Cross-CouplingPalladium(0)/Palladium(II)Stabilizes the catalytic species and influences the rate and selectivity of the coupling reaction. mdpi.comCoupling of aryl halides with boronic acids.
Heck ReactionPalladium(0)/Palladium(II)Controls regioselectivity and enantioselectivity in the coupling of aryl halides with alkenes.Asymmetric synthesis of substituted alkenes.

Building Block in the Synthesis of Complex Natural Products and Analogues

The synthesis of complex, biologically active molecules often relies on a "chiral pool" approach, where readily available, enantiomerically pure compounds are used as starting materials. mdpi.com Amino acids are a cornerstone of the chiral pool, and (S)-2-aminobutanoic acid is recognized as an important building block for various pharmaceuticals. google.com The N-acylated form, this compound, serves as a protected version of this building block, ready for incorporation into larger structures.

In synthetic chemistry, the phenylformamido group acts as a protecting group for the amine, preventing it from undergoing unwanted side reactions while chemical transformations are carried out at the carboxylic acid. This allows for its use in peptide synthesis to introduce a non-standard residue or in the assembly of complex natural product skeletons where a C4 chiral fragment is required. nih.gov After its incorporation into the target structure, the protecting group can be removed to reveal the free amine for further functionalization. This strategy is fundamental to the convergent and efficient synthesis of intricate molecular architectures. mdpi.com

Table 3: Role as a Chiral Building Block in Synthesis
Target Molecule ClassFunction of the Building BlockKey Synthetic StrategyReference Synthetic Concept
Modified PeptidesProvides a non-proteinogenic amino acid residue.Standard solid-phase or solution-phase peptide synthesis.Incorporation of unnatural amino acids to enhance bioactivity.
Polyketide Natural ProductsSource of a C4 chiral unit.Coupling reactions (e.g., esterification, amidation) followed by chain extension.Assembly of complex carbon skeletons from smaller chiral fragments. researchgate.net
AlkaloidsProvides a chiral amine precursor after reduction of the carboxyl group.Reduction, amination, and cyclization reactions.Use of amino acid-derived synthons for alkaloid frameworks.
Pharmaceutical IntermediatesKey chiral intermediate for active pharmaceutical ingredients.Elaboration of the side chain or carboxyl group.Synthesis of drugs like levetiracetam (B1674943) from (S)-2-aminobutanoic acid. google.com

Precursor for Advanced Materials and Polymers

Amino acid-based polymers are a significant class of materials known for their biocompatibility and biodegradability, making them attractive for biomedical applications. rsc.org The incorporation of N-acyl amino acids into polymer structures can be achieved through several methods. One approach involves the polymerization of monomers derived from N-acylated amino acids, such as N-acryl amino acids, to create polymers with chiral pendant groups. nih.govacs.org Another strategy is to use N-acyl amino acids to functionalize existing biodegradable polyesters, thereby modifying their physicochemical properties like hydrophobicity and their ability to interact with bioactive molecules. semanticscholar.org

This compound, with its carboxylic acid functionality, is a suitable monomer for condensation polymerization. Reaction with diols or diamines would yield chiral polyesters or polyamides, respectively. The presence of the chiral center in each repeating unit would impart optical activity to the bulk material, a property that is highly desirable for applications such as chiral chromatography stationary phases or sensors. The phenylformamido group would enhance the aromatic content and rigidity of the polymer backbone, likely increasing its thermal stability and altering its mechanical properties. semanticscholar.org

Table 4: Potential Polymer Applications
Polymer TypePolymerization MethodRole of this compoundPotential Properties and Applications
PolyesterCondensation polymerization with a diol.Chiral di-acid monomer (after derivatization) or chain terminator.Biodegradable materials, chiral stationary phases.
PolyamideCondensation polymerization with a diamine.Chiral di-acid monomer (after derivatization).High-performance engineering plastics with optical activity.
Functionalized PolymerGrafting onto a pre-existing polymer backbone.Pendant group to introduce chirality and aromaticity. semanticscholar.orgMaterials for drug delivery or tailored biocompatibility.
Poly(N-acryl amino acid) AnalogueRadical polymerization of a vinyl-functionalized derivative.Functional monomer. rsc.orgacs.orgBiologically active polyanions, enzyme inhibitors. nih.gov

Chemical Probe for Receptor Binding Studies (in vitro, non-human)

N-acyl amino acids (NAAs) represent a large and diverse family of endogenous lipid signaling molecules that play significant roles in various physiological processes. nih.govmdpi.com These amphiphilic molecules have been identified as ligands for a range of protein targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. nih.govnih.gov Consequently, both natural and synthetic NAAs are valuable tools for probing these receptor systems, identifying new binding sites, and discovering novel mechanisms of protein modulation. nih.gov

As a synthetic N-acyl amino acid, this compound can serve as a chemical probe in non-human, in vitro receptor binding studies. Its structure can be systematically modified to explore structure-activity relationships (SAR) at a given receptor. Standard in vitro techniques, such as competitive radioligand binding assays or functional assays measuring second messenger responses, are employed to characterize the interaction between a compound and its target. nih.gov Such studies help to identify new pharmacological targets and understand the molecular basis of ligand recognition. nih.govresearchgate.net The compound could be tested for activity at receptors known to bind other NAAs, such as those involved in neurotransmission or inflammation. frontiersin.orgnih.gov

Table 5: Application in In Vitro Receptor Binding Studies
Receptor Family TargetType of In Vitro AssayInformation ObtainedRationale/Context
G-Protein Coupled Receptors (GPCRs)Radioligand competition binding assay.Binding affinity (Ki, IC50).Many NAAs are known to modulate GPCRs. nih.govnih.gov
Ion ChannelsElectrophysiology (e.g., patch-clamp).Modulation of channel activity (agonist, antagonist, potentiation).Certain NAAs act on transient receptor potential (TRP) channels. nih.gov
Nuclear ReceptorsReporter gene assay.Transcriptional activation or repression.Lipophilic molecules often target nuclear receptors. nih.gov
GABA Transporters (GATs)[3H]GABA uptake inhibition assay.Inhibitory potency (IC50).Structural similarity to GABA derivatives that inhibit GATs. nih.gov

Future Research Directions and Unexplored Avenues for 2s 2 Phenylformamido Butanoic Acid Chemistry

Development of Novel Stereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (2S)-2-(phenylformamido)butanoic acid. Future research should focus on developing more efficient and highly stereoselective synthetic routes.

Current synthetic approaches often rely on established methods for amide bond formation and resolution of racemic mixtures. tcichemicals.com However, there is considerable scope for the development of novel catalytic asymmetric methodologies. For instance, adapting modern stereoselective synthesis techniques could provide more direct and atom-economical routes. mdpi.com

Potential Novel Synthetic Strategies:

StrategyDescriptionPotential Advantages
Organocatalytic Asymmetric Synthesis Utilization of small organic molecules as catalysts to induce enantioselectivity.Metal-free, environmentally benign, high stereoselectivity. jst.go.jp
Enzyme-Catalyzed Synthesis Employing enzymes like lipases or acylases for the stereoselective acylation of L-2-aminobutanoic acid.High specificity, mild reaction conditions, green chemistry approach. nih.gov
Transition Metal-Catalyzed Asymmetric Hydrogenation Asymmetric hydrogenation of a suitable dehydroamino acid precursor.High enantiomeric excess, well-established methodology for amino acid synthesis. researchgate.net
Gold-Catalyzed Reactions Exploring gold catalysis for novel C-N bond formations or other key synthetic steps. nih.govMild reaction conditions, unique reactivity profiles.

Further research into these areas could lead to more scalable, cost-effective, and environmentally friendly syntheses of this compound and its analogs.

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is largely dictated by its carboxylic acid and amide functionalities. However, opportunities exist to explore unconventional reaction pathways that could lead to novel molecular scaffolds.

Future studies could investigate reactions that go beyond simple amide and ester formations. For example, the development of methods for the late-stage modification of the phenyl ring or the butanoic acid backbone could provide rapid access to a diverse range of derivatives. jst.go.jp

Areas for Unconventional Reactivity Exploration:

C-H Activation: Direct functionalization of the C-H bonds on the phenyl ring or the alkyl chain to introduce new substituents without the need for pre-functionalized starting materials.

Decarboxylative Couplings: Using the carboxylic acid group as a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Photoredox Catalysis: Employing light-mediated reactions to access novel transformations that are not achievable through traditional thermal methods.

Investigating these modern synthetic methodologies could unveil new chemical space and expand the utility of this compound as a versatile building block.

Design of Next-Generation Derivatives with Enhanced Selectivity

The design and synthesis of novel derivatives of this compound with enhanced biological or material properties is a crucial area for future research. By systematically modifying the core structure, it may be possible to fine-tune its properties for specific applications.

For instance, the introduction of conformational constraints, such as incorporating the butanoic acid backbone into a cyclic system, could lead to derivatives with higher receptor binding affinity and selectivity. researchgate.net

Strategies for Derivative Design:

Modification SitePotential ModificationsDesired Outcome
Phenyl Ring Introduction of electron-donating or -withdrawing groups, heterocycles.Modulate electronic properties, improve solubility, introduce new binding interactions. nih.gov
Amide Linkage N-methylation, replacement with bioisosteres.Increase metabolic stability, alter conformational preferences. mdpi.com
Butanoic Acid Backbone Introduction of fluorine atoms, additional stereocenters, cyclization.Enhance binding affinity, improve pharmacokinetic properties. researchgate.net
Carboxylic Acid Conversion to esters, amides, tetrazoles.Prodrug strategies, modulation of acidity. mdpi.com

Systematic structure-activity relationship (SAR) studies on these new derivatives will be essential to identify compounds with improved performance characteristics for applications in medicinal chemistry and materials science.

Integration into Supramolecular Assemblies and Nanostructures

The ability of N-acyl amino acids to participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, makes them attractive building blocks for supramolecular chemistry. researchgate.net Future research should explore the integration of this compound into well-defined supramolecular assemblies and nanostructures.

The self-assembly of this molecule or its co-assembly with other components could lead to the formation of novel hydrogels, nanofibers, or vesicles with potential applications in drug delivery, tissue engineering, and catalysis. The chirality of the molecule could also be used to induce chirality in the resulting supramolecular structures.

Potential Supramolecular Applications:

Chiral Gels: Formation of stimuli-responsive hydrogels or organogels for controlled release applications.

Nanoparticle Functionalization: Capping agent for the synthesis of chiral nanoparticles with unique optical or catalytic properties.

Molecular Recognition: Development of host-guest systems for the selective recognition of other chiral molecules.

Understanding the principles that govern the self-assembly of this compound will be key to designing functional supramolecular materials.

Methodological Advancements for Comprehensive Characterization and Mechanistic Elucidation

A deeper understanding of the structure, properties, and reactivity of this compound requires the application of advanced analytical techniques. Future research should focus on developing and applying new methodologies for its comprehensive characterization and for elucidating the mechanisms of its reactions.

While standard techniques like NMR and mass spectrometry are routinely used, more specialized methods are needed to probe its stereochemistry and intermolecular interactions. mtu.edunih.gov

Advanced Characterization and Mechanistic Tools:

TechniqueApplicationInformation Gained
Vibrational Circular Dichroism (VCD) Determination of absolute configuration in solution.Unambiguous assignment of stereochemistry.
Exciton-Coupled Circular Dichroism (ECCD) Probing intermolecular interactions and conformational analysis.Information on molecular aggregation and binding events. mtu.edu
Computational Chemistry (DFT) Modeling molecular structure, properties, and reaction mechanisms.Prediction of reactivity, interpretation of spectroscopic data. biointerfaceresearch.com
Cryo-Electron Microscopy (Cryo-EM) Visualization of self-assembled nanostructures in their native state.High-resolution structural information on supramolecular assemblies.
Advanced Mass Spectrometry In-depth fragmentation studies for structural elucidation and reaction monitoring.Detailed structural information and mechanistic insights. acs.org

The integration of these advanced analytical and computational tools will provide a more complete picture of the chemical behavior of this compound, paving the way for its rational design and application in new technologies.

Q & A

Q. What are the recommended synthetic routes for (2S)-2-(phenylformamido)butanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling phenylformamide to a (2S)-2-aminobutanoic acid backbone. Key steps include:
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during coupling .
  • Coupling Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) enhances amide bond formation efficiency .
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1.2:1 acylating agent to substrate) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., coupling constants for chiral centers) and phenylformamido group integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What are the optimal storage conditions to ensure the stability of this compound in laboratory settings?

  • Methodological Answer :
  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Moisture Control : Use desiccants (silica gel) and avoid aqueous solvents unless immediately required .
  • Light Sensitivity : Protect from UV exposure using amber glass vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :
  • Purity Verification : Use HPLC-MS to rule out impurities (>99% purity) as a source of variability .
  • Assay Standardization : Compare activities under identical conditions (e.g., pH 7.4 buffer, 37°C) .
  • Stereochemical Confirmation : Chiral chromatography ensures no racemization during biological testing .
  • Dose-Response Curves : Establish IC₅₀/Ki values in enzyme inhibition assays to quantify potency discrepancies .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in vivo?

  • Methodological Answer :
  • Radiolabeling : Synthesize a ¹⁴C-labeled analog to track metabolites via scintillation counting .
  • LC-MS/MS Profiling : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in liver microsomes .
  • Enzyme Knockout Models : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .

Q. What methodological approaches are critical for ensuring enantiomeric purity during the synthesis of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers .
  • Circular Dichroism (CD) : Monitor Cotton effects at ~220 nm to verify retention of S-configuration .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidine) during key steps to minimize racemization .

Data Contradiction Analysis

  • Case Study : Conflicting solubility data (e.g., aqueous vs. organic solvents):
    • Resolution : Re-measure solubility using standardized methods (e.g., shake-flask technique at 25°C) .
    • Root Cause : Impurities (e.g., residual salts) or polymorphic forms may alter solubility profiles .

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